(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one
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Description
(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one, also known as NPPB, is a chemical compound that has been widely used in scientific research for its ability to selectively block chloride channels. NPPB has been used in a variety of applications, including electrophysiology, cell biology, and pharmacology.
Scientific Research Applications
Fluorescence Properties for Molecular Probing : The fluorescence properties of certain derivatives, such as 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1 H )-ones, have been investigated for potential use as molecular fluorescent probes (Motyka et al., 2011).
Crystal and Molecular Structure Studies : Research on related compounds like 2′-nitro-4-aminobiphenyl and 2-amino-7-nitrofluorene has contributed to understanding the crystal and molecular structures, which is vital for the design of new materials and pharmaceuticals (Fallon & Ammon, 1974).
Vibrational and Electronic Absorption Spectroscopy : Compounds like 3-Amino-3-(2-nitrophenyl) propionic acid have been characterized using spectroscopic techniques, providing insights into their bonding, electronic, and thermodynamic nature, which are critical for various applications in materials science (Abraham et al., 2018).
UV Cross-Linkable Polymers : Some derivatives have been used to synthesize UV cross-linkable polymers, which have applications in materials science, particularly in the development of new types of plastics and resins (Suresh et al., 2016).
Metal(II) Complexes in Antibacterial and Antioxidant Applications : Metal complexes of certain derivatives have shown potential as antibacterial agents and antioxidants, opening avenues for pharmaceutical applications (Ejidike & Ajibade, 2015).
Photophysical Properties in Solvent Polarity Studies : The effect of solvent polarity on the photophysical properties of related chalcone derivatives has been studied, which is significant for understanding chemical behavior in different environments (Kumari et al., 2017).
properties
IUPAC Name |
(E)-4-(3-nitroanilino)-3-phenylbut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12(19)16(13-6-3-2-4-7-13)11-17-14-8-5-9-15(10-14)18(20)21/h2-11,17H,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBIEQXFVVAELW-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one |
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